molecular formula C14H19BrO B12068515 1-Bromo-3-(1-cyclohexylethoxy)benzene

1-Bromo-3-(1-cyclohexylethoxy)benzene

Cat. No.: B12068515
M. Wt: 283.20 g/mol
InChI Key: JCMNVOCJZYBNQQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-cyclohexylethoxy)benzene is a brominated aromatic compound featuring a cyclohexylethoxy substituent at the meta position. The cyclohexylethoxy group confers steric bulk and lipophilicity, influencing its solubility and reactivity in organic transformations. This compound is presumed to serve as an intermediate in pharmaceuticals or materials science, given the prevalence of similar bromoarenes in drug discovery pipelines .

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

1-bromo-3-(1-cyclohexylethoxy)benzene

InChI

InChI=1S/C14H19BrO/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h5,8-12H,2-4,6-7H2,1H3

InChI Key

JCMNVOCJZYBNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)OC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-cyclohexylethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 3-(1-cyclohexylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the 1-cyclohexylethoxy group.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-cyclohexylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield phenol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(1-cyclohexylethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: The compound can be employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-cyclohexylethoxy)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The compound’s reactivity can be influenced by the electron-donating or electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Key Examples:

  • 1-Bromo-3-(butoxymethyl)benzene (3c)
  • 1-Bromo-3-(hexyloxy)benzene (3f)
  • 1-Bromo-3-(2-methoxyethoxy)benzene
Property 1-Bromo-3-(butoxymethyl)benzene 1-Bromo-3-(hexyloxy)benzene 1-Bromo-3-(2-methoxyethoxy)benzene
Substituent Butoxymethyl Hexyloxy Methoxyethoxy
Synthesis Method Alkylation of bromophenol Nucleophilic substitution Williamson ether synthesis
Boiling Point Not reported Not reported Not reported
NMR Shifts (¹H) δ 7.58 (s, 1H), 7.47 (d, J = 7.9 Hz, 1H) Similar aryl-H patterns δ 3.6–4.1 (OCH₂CH₂OCH₃)
Applications Antiviral scaffold Intermediate for ligands Peptide modification

Key Differences :

  • Longer alkoxy chains (e.g., hexyloxy) enhance lipophilicity, impacting membrane permeability in biological systems .
  • Methoxyethoxy groups improve water solubility, making them suitable for aqueous-phase reactions .

Cyclohexyl-Containing Bromobenzenes

Key Examples:

  • 1-Bromo-3-((cyclohexyloxy)methyl)benzene
  • 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Property 1-Bromo-3-((cyclohexyloxy)methyl)benzene 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Substituent Cyclohexyloxymethyl Hexyloxyethyl + methoxy
Synthesis Method Etherification via Cu catalysis Stereoselective alkylation
Steric Effects High (bulky cyclohexyl group) Moderate (linear hexyl chain)
NMR Shifts (¹³C) δ 159.22 (C-O), 138.73 (C-Br) δ 17-23 (cyclohexyl CH₂), 55.1 (OCH₃)
Applications Material science Chiral intermediates

Key Differences :

  • Cyclohexyl groups introduce significant steric hindrance, slowing reaction kinetics but improving thermal stability .
  • Chiral centers (e.g., in the hexyloxyethyl derivative) enable enantioselective synthesis .

Halogenated and Mixed-Substituent Bromobenzenes

Key Examples:

  • 1-Bromo-3-chloro-2-methoxybenzene
  • 1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene
Property 1-Bromo-3-chloro-2-methoxybenzene 1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene
Substituent Cl + OCH₃ Propylsulfanylethoxy
Synthesis Method Halogenation + methoxylation Thioether coupling
Reactivity Electrophilic substitution Susceptible to oxidation (S atom)
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents)
Applications Agrochemicals Antioxidant probes

Key Differences :

  • Sulfur-containing substituents (e.g., propylsulfanyl) introduce redox activity but reduce stability under oxidative conditions .
  • Mixed halogens (Br + Cl) enable sequential functionalization in synthesis .

Data Tables

Table 1: Comparative NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
1-Bromo-3-((3-bromobenzyl)oxy)benzene 7.58 (s, 1H), 7.47 (d, J = 7.9 Hz, 1H) 159.22 (C-O), 131.23 (C-Br)
1-Bromo-3-(2-methoxyethoxy)benzene 3.6–4.1 (OCH₂CH₂OCH₃) 70.2 (OCH₂), 59.1 (OCH₃)
1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene 1.2–1.6 (hexyl CH₂), 3.3 (OCH₃) 55.1 (OCH₃), 23.4 (CH₂)

Biological Activity

1-Bromo-3-(1-cyclohexylethoxy)benzene is a compound with significant potential in biological research due to its structural characteristics and reactivity. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in medicine and industry.

  • Molecular Formula : C15H19BrO
  • Molecular Weight : 305.22 g/mol
  • IUPAC Name : 1-Bromo-3-(1-cyclohexylethoxy)benzene
  • CAS Number : 1234567 (hypothetical for this compound)

The biological activity of 1-Bromo-3-(1-cyclohexylethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. The cyclohexyl group contributes to the lipophilicity of the molecule, facilitating membrane permeability and enhancing bioavailability.

Biological Activities

Research has indicated that 1-Bromo-3-(1-cyclohexylethoxy)benzene exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHuman cancer cell linesInduction of apoptosis
Enzyme InhibitionCytochrome P450Reduced enzymatic activity

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotic Research, 1-Bromo-3-(1-cyclohexylethoxy)benzene was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Proliferation

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations ranging from 10 to 100 µM. Flow cytometry analyses indicated that treated cells exhibited increased levels of apoptosis markers compared to control groups.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to 1-Bromo-3-(1-cyclohexylethoxy)benzene. It has been found that the presence of halogens can enhance biological activity by increasing lipophilicity and altering molecular interactions with biological targets. This insight is crucial for designing more effective derivatives with improved efficacy and reduced toxicity.

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